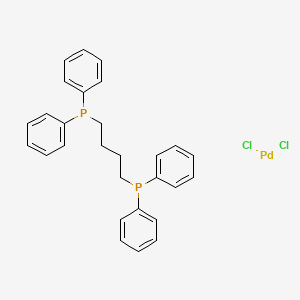

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key vibrational modes include:

UV-Vis Spectroscopy

PdCl₂(dppb) exhibits a ligand-to-metal charge transfer (LMCT) band near 310–330 nm in chloroform, attributed to Pd→P electron transitions. A weaker d-d transition band at 450–470 nm arises from palladium’s d-orbital splitting in the square-planar field.

Computational Studies of Electronic Structure and Bonding

Density functional theory (DFT) calculations provide insights into the electronic properties of PdCl₂(dppb):

- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on palladium and chloride ions, while the lowest unoccupied molecular orbital (LUMO) resides on the dppb ligand’s π* orbitals.

- Natural Bond Orbital (NBO) Analysis :

- Bond Critical Points : Laplacian values (∇²ρ ≈ 0.15 ) at Pd–P bonds indicate covalent character, whereas Pd–Cl bonds show ionic interactions (∇²ρ > 0.20).

Table 2 : DFT-calculated bond orders and charges

| Atom/Bond | Bond Order | Atomic Charge |

|---|---|---|

| Pd–P | 0.85 | Pd: +0.75 |

| Pd–Cl | 0.60 | Cl: -0.45 |

| P (dppb) | – | P: +0.30 |

The distorted geometry and electronic structure explain PdCl₂(dppb)’s catalytic activity, as the labile chloride ligands facilitate substrate coordination during cross-coupling reactions.

Propiedades

IUPAC Name |

dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJBXVWVPVTOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450296 | |

| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29964-62-3 | |

| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Reaction of Palladium(II) Chloride with dppb in Acetone

The most straightforward synthesis involves combining PdCl₂ with dppb in acetone. PdCl₂ is sparingly soluble in organic solvents, but acetone facilitates ligand exchange due to its moderate polarity. The reaction proceeds as:

$$ \text{PdCl}2 + \text{dppb} \xrightarrow{\text{acetone}} \text{PdCl}2(\text{dppb}) \downarrow $$

Procedure :

- PdCl₂ (1 equiv) and dppb (1 equiv) are stirred in anhydrous acetone at 25°C for 24 hours.

- The product precipitates as a white solid, isolated via filtration in 51% yield.

Key Parameters :

- Solvent : Acetone (dielectric constant = 20.7) balances PdCl₂ dissolution and ligand coordination.

- Temperature : Room temperature prevents ligand degradation.

Advantages :

Ligand Substitution Using Bis(benzonitrile)palladium(II) Chloride

This method utilizes [(PhCN)₂PdCl₂] as a precursor, leveraging the labile benzonitrile ligands for substitution:

$$ (\text{PhCN})2\text{PdCl}2 + \text{dppb} \rightarrow \text{PdCl}_2(\text{dppb}) + 2\text{PhCN} $$

Procedure :

- [(PhCN)₂PdCl₂] (1 equiv) and dppb (1 equiv) are refluxed in benzene or chloroform for 2 hours.

- The solution is concentrated, and hexane is added to precipitate the product (yield: 68–75%).

Optimization Insights :

- Solvent Choice : Chloroform (boiling point = 61°C) shortens reaction time compared to benzene (80°C).

- Ligand Excess : A 1:1 molar ratio avoids Pd(0) formation.

Industrial Relevance :

Hydrate Formation via Sodium Tetrachloropalladate(II)

Aqueous-compatible synthesis employs Na₂[PdCl₄] as the palladium source:

$$ \text{Na}2[\text{PdCl}4] + \text{dppb} \xrightarrow{\text{H}2\text{O/CH}2\text{Cl}2} \text{PdCl}2(\text{dppb}) \cdot n\text{H}_2\text{O} $$

Procedure :

- Na₂[PdCl₄] (1 equiv) and dppb (1 equiv) are stirred in a biphasic mixture of CH₂Cl₂ and water.

- The hydrate forms as a yellow solid (yield: 60–65%).

Applications :

Hydrochloric Acid-Ethanol Mediated Synthesis (Patent Method)

A patented approach eliminates metal salts by using HCl for PdCl₂ dissolution:

Steps :

- PdCl₂ Dissolution : PdCl₂ is dissolved in 12N HCl at 75°C, then diluted with ethanol.

- Ligand Mixing : Triphenylphosphine (3–5× PdCl₂ mass) is dissolved in hot ethanol.

- Reaction : The PdCl₂ solution is dripped into the ligand solution at 45–80°C, yielding PdCl₂(dppb) after cooling (yield: 85–90%).

Critical Data :

| Parameter | Optimal Range |

|---|---|

| HCl:PdCl₂ mass ratio | 2:1 to 10:1 |

| Ethanol volume | 30–50× PdCl₂ mass |

| Reaction time | 10–60 minutes |

Benefits :

Synthesis via Palladium(II) Chloride-1,5-Cyclooctadiene Complex

A modified protocol uses [PdCl₂(COD)] (COD = 1,5-cyclooctadiene) for enhanced reactivity:

$$ \text{PdCl}2(\text{COD}) + \text{dppb} \xrightarrow{\text{CH}2\text{Cl}2} \text{PdCl}2(\text{dppb}) + \text{COD} $$

Procedure :

- [PdCl₂(COD)] (1 equiv) and dppb (1 equiv) are stirred in CH₂Cl₂ under nitrogen.

- The product precipitates after solvent removal (yield: 70–78%).

Advantages :

- COD’s labile nature accelerates ligand substitution.

- High purity (>95%) without column chromatography.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily involved in catalytic cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Heck Reaction: This reaction couples aryl halides with alkenes.

Stille Coupling: This reaction involves the coupling of organotin compounds with aryl or vinyl halides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like ethanol or water.

Heck Reaction: Uses aryl halides, alkenes, and a base such as triethylamine in a solvent like N,N-dimethylformamide.

Stille Coupling: Uses organotin compounds, aryl halides, and a base such as cesium carbonate in a solvent like tetrahydrofuran.

Major Products

The major products of these reactions are biaryl compounds, alkenes, and substituted aromatic compounds, respectively .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Pd(dppb)Cl₂ is primarily recognized for its role as a catalyst in various cross-coupling reactions, which are essential for forming carbon-carbon bonds. The following are notable reactions facilitated by this catalyst:

- Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates. Pd(dppb)Cl₂ enhances the efficiency and selectivity of this process.

- Negishi Coupling: In this reaction, an organic halide reacts with an organozinc reagent. The use of Pd(dppb)Cl₂ has been shown to improve yields significantly due to its ability to stabilize the palladium species involved.

- Stille Coupling: This method allows for the coupling of organotin compounds with organic halides. The steric bulk provided by the diphenyl groups in Pd(dppb)Cl₂ aids in overcoming steric hindrances typical in such reactions .

- Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The presence of Pd(dppb)Cl₂ enhances reaction rates and yields compared to other palladium complexes .

Hydrogenation Reactions

Pd(dppb)Cl₂ is also employed in hydrogenation and transfer hydrogenation reactions. These processes are crucial for reducing alkenes and alkynes to alkanes and are widely used in the synthesis of pharmaceuticals and fine chemicals .

Carbon-Heteroatom Bond Formation

The compound facilitates the formation of carbon-heteroatom bonds, which are vital in synthesizing various heterocyclic compounds. This application is particularly relevant in medicinal chemistry for developing new drug candidates .

Case Study 1: Suzuki Coupling Optimization

A study conducted by Barta et al. (2001) demonstrated that using Pd(dppb)Cl₂ in Suzuki coupling reactions resulted in significantly higher yields compared to traditional catalysts like palladium acetate. The research highlighted the importance of ligand choice in optimizing reaction conditions .

Case Study 2: Negishi Coupling Efficiency

Research published in Organic Letters illustrated that Pd(dppb)Cl₂ outperformed other palladium complexes in Negishi coupling reactions involving sterically hindered substrates. The study emphasized the role of sterics provided by the diphenyl groups in enhancing catalytic activity.

Mecanismo De Acción

The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new bonds. The palladium(II) center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions. The bidentate ligand, 1,4-bis(diphenylphosphino)butane, stabilizes the palladium center and enhances its reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride

- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride

- Bis(triphenylphosphine)palladium(II) chloride

Uniqueness

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various cross-coupling reactions compared to other similar palladium complexes .

Actividad Biológica

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride (commonly referred to as Pd(dppb)Cl2) is a complex that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, antioxidant properties, and potential therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of approximately 577.32 g/mol. The compound is typically synthesized through the reaction of palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent under controlled conditions. The resulting complex is often purified through crystallization techniques.

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of Pd(dppb)Cl2 on various cancer cell lines. For instance, a study demonstrated that palladium complexes can induce apoptosis in human colon cancer cells (HCT116), causing cell cycle arrest at the S phase and excessive generation of reactive oxygen species (ROS), leading to mitochondrial damage and DNA impairment .

Table 1: Cytotoxicity Data of Pd(dppb)Cl2

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 11.29 | Apoptosis via ROS generation |

| U937 (Leukemia) | 8.31 | Induction of oxidative stress |

| HCT116 (Colon) | Not specified | S-phase arrest and mitochondrial damage |

These findings indicate that Pd(dppb)Cl2 exhibits potent cytotoxic effects against leukemia and colon cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties of Pd(dppb)Cl2 have also been explored extensively. A study reported that palladium complexes bearing nucleobases exhibited significant antioxidant activity when tested against the DPPH radical . This suggests that these complexes can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Complex | DPPH Scavenging Activity (%) |

|---|---|

| Pd(dppb)Cl2 | Significant |

| Cisplatin | Moderate |

| Curcumin | High |

The ability of Pd(dppb)Cl2 to act as an antioxidant may contribute to its therapeutic efficacy in preventing oxidative damage in cells.

Anti-Inflammatory and Analgesic Properties

Recent research has highlighted the anti-inflammatory and analgesic properties of a related palladium complex containing dithiocarbamate ligands. This compound was shown to significantly inhibit inflammation and pain responses in various animal models without affecting cell viability at higher concentrations . The underlying mechanism involved the reduction of pro-inflammatory cytokines and enhancement of antioxidant enzyme activity.

Case Study: Anti-Inflammatory Effects

In a study involving albino mice, the compound demonstrated:

- Reduction in paw edema induced by carrageenan.

- Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Improved antioxidant enzyme levels , indicating a protective effect against oxidative stress.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, and how is purity validated?

- Methodology : The complex is synthesized by reacting palladium(II) chloride (PdCl₂) with 1,4-bis(diphenylphosphino)butane (DPPB) in an inert solvent such as dichloromethane or methanol. The reaction typically proceeds at room temperature under nitrogen. Purification involves recrystallization from solvents like dichloromethane/hexane. Purity is validated via chelometric titration (≥98.0% purity) and infrared spectroscopy to confirm ligand coordination and absence of unbound PdCl₂ .

Q. What are the primary catalytic applications of this complex in organic synthesis?

- Applications : This palladium complex is a precursor for active Pd(0) species in cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig aminations (C–N bond formation). Its stability under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) makes it suitable for synthesizing biaryl compounds and heterocycles .

Q. How should researchers handle and store this palladium complex to maintain its stability?

- Handling & Storage : Store in airtight containers at 8–25°C in a cool, dry, and dark environment. Avoid exposure to moisture and oxygen, as the compound is moisture-sensitive. Use desiccants like silica gel and handle in a glovebox or under inert gas (N₂/Ar). Shelf life is up to 60 months under optimal conditions .

Advanced Research Questions

Q. How does the electronic and steric profile of the DPPB ligand influence the catalytic efficiency of the palladium complex?

- Ligand Effects : The bidentate DPPB ligand provides a flexible butane backbone, allowing adaptive geometry during catalysis. Its strong σ-donor and weak π-acceptor properties stabilize Pd(II) intermediates while facilitating oxidative addition of aryl halides. Steric bulk from phenyl groups moderates substrate approach, reducing undesired side reactions (e.g., β-hydride elimination). Comparative studies with shorter ligands (e.g., dppe) show DPPB’s superior stability in high-temperature reactions .

Q. What methodologies are recommended for analyzing contradictory catalytic activity data under varying atmospheric conditions?

- Data Contradiction Analysis :

Controlled Atmosphere Studies : Conduct parallel reactions in gloveboxes (O₂ < 1 ppm) vs. ambient air to assess oxygen/moisture sensitivity.

In Situ Monitoring : Use techniques like in situ NMR or IR spectroscopy to track intermediate formation and catalyst degradation.

Post-Reaction Analysis : Quantify Pd nanoparticle formation via TEM and residual Pd in products via ICP-MS to correlate deactivation with reaction conditions .

Q. How can researchers optimize ligand-to-palladium ratios to prevent catalyst deactivation in large-scale reactions?

- Optimization Strategy :

- Perform stoichiometric titrations (e.g., Job’s plot) to determine the optimal Pd:DPPB ratio (typically 1:1 to 1:1.2).

- Excess ligand (≥1.2 equiv) prevents Pd aggregation but may slow reaction kinetics.

- Use kinetic profiling (e.g., reaction calorimetry) to balance catalyst activity and stability. For large-scale applications, pre-reduce the Pd(II) complex to Pd(0) with a mild reductant (e.g., NaBH₄) to enhance turnover .

Q. What analytical techniques are critical for characterizing this complex and its reaction intermediates?

- Characterization Methods :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm bidentate ligand coordination.

- ³¹P NMR Spectroscopy : Identify free vs. bound DPPB (δ ~ −5 ppm for coordinated ligand).

- Cyclic Voltammetry : Measure redox potentials to assess Pd(II)/Pd(0) interconversion kinetics.

- Mass Spectrometry (HRMS) : Detect intermediates like Pd(0)-DPPB species during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.